[2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-hydroxybenzoate
Description
The compound [2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-hydroxybenzoate is a structurally complex molecule featuring a benzodioxin-pyrrolidine hybrid core conjugated with a 4-hydroxybenzoate ester group. The 4-hydroxybenzoate group may confer solubility or binding properties akin to phenolic antioxidants or enzyme substrates.
Properties
Molecular Formula |
C24H23NO6 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
[2-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C24H23NO6/c1-15-11-20(21(27)14-30-24(28)17-7-9-18(26)10-8-17)16(2)25(15)12-19-13-29-22-5-3-4-6-23(22)31-19/h3-11,19,26H,12-14H2,1-2H3 |
InChI Key |
KEQPHWAWQYSUGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CC2COC3=CC=CC=C3O2)C)C(=O)COC(=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Biological Activity
The compound [2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-hydroxybenzoate , known for its complex structure and potential biological activities, has garnered attention in pharmacological research. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into its key structural components:
- Dihydro-benzodioxin moiety : Imparts unique chemical properties and biological interactions.
- Pyrrole derivative : Known for various biological activities.
- 4-Hydroxybenzoate : Often associated with antimicrobial properties.
The molecular formula is with a molecular weight of approximately 303.36 g/mol.
Antimicrobial Properties
Research indicates that compounds containing the 4-hydroxybenzoate group exhibit broad-spectrum antimicrobial activity. For instance, studies have shown that derivatives of hydroxybenzoic acid can inhibit the growth of various bacteria and fungi. The mechanism is believed to involve disruption of microbial cell walls and interference with metabolic pathways .
Antioxidant Activity
The antioxidant potential of related compounds has been documented extensively. The presence of the benzodioxin structure contributes to the scavenging of free radicals, thereby protecting cells from oxidative stress. In vitro studies demonstrated that similar compounds significantly reduce oxidative damage in cellular models .
Anti-inflammatory Effects
Compounds featuring the pyrrole ring have been noted for their anti-inflammatory properties. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential applications in treating inflammatory diseases .
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity of 4-hydroxybenzoate derivatives.
- Methodology : Various concentrations were tested against Staphylococcus aureus and Escherichia coli.
- Results : Significant inhibition was observed at concentrations above 50 µg/mL, indicating strong antimicrobial properties.
-
Oxidative Stress Mitigation
- Objective : To assess the antioxidant capacity of related benzodioxin compounds.
- Methodology : DPPH radical scavenging assay was employed.
- Results : The compound demonstrated a dose-dependent scavenging effect, with an IC50 value comparable to established antioxidants like ascorbic acid.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this one have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Radical Scavenging : The antioxidant properties stem from the ability to donate electrons and neutralize free radicals.
- Modulation of Signaling Pathways : Anti-inflammatory effects may result from the modulation of NF-kB signaling pathways.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁NO₄ |
| Molecular Weight | 303.36 g/mol |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Antioxidant Activity (IC50) | Comparable to ascorbic acid |
| Anti-inflammatory Activity | Inhibits COX-2 |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues with Benzodioxin and Pyrrolidine Moieties
Compounds sharing the benzodioxin-pyrrolidine framework often exhibit distinct bioactivity profiles. For example:
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () features a fused imidazo-pyridine system instead of a pyrrolidine, yet retains ester functionalities. Its molecular weight (51% purity-adjusted) and melting point (243–245°C) suggest higher hydrophobicity compared to the target compound, which lacks nitro and cyano groups .
- 1-Acetyl-2-(acetyloxy)-5-[(acetyloxy)methyl]pyrrolidine-3,4-diyl dibenzoate () shares acetylated pyrrolidine and benzoate groups but lacks the benzodioxin moiety. This structural simplification correlates with reduced molecular complexity (C₂₅H₂₅NO₉ vs.
Benzoate Derivatives with Varied Substituents
The 4-hydroxybenzoate group in the target compound distinguishes it from analogues with alternative substituents:
- I-6230, I-6232, and I-6273 () are ethyl 4-(phenethylamino)benzoates substituted with pyridazine, methylpyridazine, or methylisoxazole groups. These exhibit enhanced hydrogen-bonding capacity due to amino linkages, unlike the target’s ester-based linkage. For instance, I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) may show stronger receptor affinity due to pyridazine’s basicity .
Heterocyclic Diversity in Related Compounds
Heterocyclic variations significantly alter physicochemical properties:
- Coumarin-3-yl benzodiazepine/oxazepine hybrids () replace benzodioxin with diazepine/oxazepine rings, introducing additional nitrogen or oxygen atoms.
Table 1: Key Properties of Comparable Compounds
Methodological Insights for Compound Similarity Assessment
Structural similarity evaluation often employs computational tools (e.g., Tanimoto coefficients) or spectroscopic benchmarking. For example:
- NMR spectroscopy () is critical for verifying substituent positions, as seen in the target compound’s pyrrolidine-methyl and benzodioxin protons, which would resonate distinctively compared to I-6230’s pyridazine signals .
- Dissimilarity-based virtual screening () could prioritize the target compound’s unique benzodioxin-pyrrolidine-ester triad over common benzoate derivatives, reducing redundancy in drug discovery pipelines .
Preparation Methods
Paal-Knorr Pyrrole Synthesis
The 2,5-dimethylpyrrole moiety is synthesized via the Paal-Knorr reaction, employing hexane-2,5-dione and ammonium acetate under acidic conditions. This method provides the pyrrole ring in 75–85% yield, with methylation at the 2- and 5-positions achieved using methyl iodide in the presence of potassium carbonate.
Introduction of the 2-Oxoethyl Group
The 3-position of the pyrrole is functionalized via Friedel-Crafts acylation. Treatment with chloroacetyl chloride and AlCl₃ in dichloromethane at 0°C yields 3-chloroacetyl-2,5-dimethylpyrrole. Subsequent hydrolysis with aqueous NaOH generates the 2-oxoethyl substituent.
Attachment of the 2,3-Dihydro-1,4-benzodioxin-3-ylmethyl Group
Synthesis of 2,3-Dihydro-1,4-benzodioxin-3-ylmethanol
The benzodioxin alcohol is prepared by epoxide ring-opening of 1,2-epoxy-3,4-dihydro-1,4-benzodioxin with methanol under acidic conditions. Rh/C-catalyzed hydrogenation (1 atm H₂, 25°C) ensures selective reduction without over-reduction.
Alkylation of the Pyrrole Intermediate
The pyrrole’s 1-position is alkylated via Mitsunobu reaction, using 2,3-dihydro-1,4-benzodioxin-3-ylmethanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF. This method achieves 65–70% yield, with regioselectivity confirmed by NMR.
Esterification with 4-Hydroxybenzoic Acid
Steglich Esterification
The final ester bond is formed using 4-hydroxybenzoic acid, DCC (dicyclohexylcarbodiimide), and DMAP (4-dimethylaminopyridine) in anhydrous DCM. Reaction at 0°C for 12 hours affords the target compound in 82% yield.
Alternative Acyl Chloride Route
4-Hydroxybenzoyl chloride, generated via treatment with thionyl chloride, reacts with the alcohol intermediate in pyridine. This method offers faster kinetics (4 hours) but lower yield (68%) due to competing side reactions.
Optimization and Challenges
Purification Challenges
Crude products often contain triphenylphosphine oxide (from Mitsunobu reactions) and DCU (from Steglich esterification). Silica gel chromatography with ethyl acetate/hexane (1:3) eluent resolves these impurities, as validated by HPLC purity >98%.
Catalytic Improvements
Substituting Rh/C with Pd/C in hydrogenation steps reduces reaction times by 30% but compromises selectivity. Lithium aluminum hydride (LAH) with TMSCl proves effective for stabilizing intermediates during reduction.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃) : δ 7.85 (d, J = 8.5 Hz, 2H, benzoate ArH), 6.85 (d, J = 8.5 Hz, 2H, benzoate ArH), 4.45 (m, 2H, benzodioxin CH₂), 3.95 (s, 2H, oxoethyl CH₂), 2.25 (s, 6H, pyrrole CH₃).
-
HRMS (ESI) : m/z calc. for C₂₅H₂₅NO₆ [M+H]⁺ 448.1764, found 448.1761.
Comparative Evaluation of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Pyrrole alkylation | Mitsunobu reaction | 70 | 95 | Regioselectivity |
| Esterification | Steglich | 82 | 98 | Mild conditions |
| Benzodioxin reduction | Rh/C + H₂ | 88 | 97 | Avoids over-reduction |
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic techniques are recommended for structural elucidation and purity assessment of this compound?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm the benzodioxin-pyrrole-benzoate scaffold. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) identifies functional groups (e.g., ester carbonyl). For purity, employ reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic intermediates. Cross-reference spectral data with computational predictions (e.g., density functional theory for NMR shifts) to resolve ambiguities .
Q. How can researchers optimize the synthetic route for this compound?
- Methodology : Apply Design of Experiments (DoE) to evaluate reaction parameters (e.g., solvent polarity, catalyst loading, temperature). Prioritize atom economy and green chemistry principles (e.g., microwave-assisted synthesis for reduced reaction time). Use thin-layer chromatography (TLC) to monitor intermediate formation, and column chromatography with gradient elution for purification. Validate each step via melting point analysis and spectroscopic consistency. For scalability, assess batch-to-batch reproducibility using statistical process control (SPC) .
Advanced Research Questions
Q. What experimental strategies are effective for investigating structure-activity relationships (SAR) of this compound in biological systems?
- Methodology : Synthesize analogs with modifications to the benzodioxin methyl group, pyrrole substituents, or benzoate hydroxyl. Test in vitro bioactivity (e.g., enzyme inhibition assays) using dose-response curves (IC₅₀/EC₅₀). Pair with molecular docking studies to correlate substituent effects with binding affinity to target proteins (e.g., COX-2 or kinases). For conflicting results (e.g., high in vitro activity but low cellular efficacy), conduct permeability assays (Caco-2 monolayers) or metabolic stability tests (microsomal incubation) .
Q. How should researchers resolve contradictions between in vitro and in vivo pharmacological data?
- Methodology : Employ an embedded mixed-methods design: quantitative pharmacokinetic studies (plasma concentration-time profiles, bioavailability) combined with qualitative histopathological analysis of target tissues. Use LC-MS/MS to identify metabolites that may antagonize parent compound activity. If discrepancies persist, apply isotopic labeling (e.g., ¹⁴C-tracing) to track biodistribution and off-target interactions .
Q. What experimental design is optimal for evaluating in vivo toxicity and therapeutic margins?
- Methodology : Use a pretest-posttest control group design (Table 1).
Q. How can researchers validate computational predictions of this compound’s metabolic pathways?
- Methodology : Use human liver microsomes (HLM) or hepatocyte incubations with LC-HRMS to identify phase I/II metabolites. Compare experimental results with in silico predictions (e.g., CYP450 docking via AutoDock Vina). For unexpected metabolites, synthesize authentic standards and validate via co-elution studies. Incorporate kinetic isotope effects (KIEs) to confirm enzymatic mechanisms .
Data Analysis and Theoretical Frameworks
Q. What statistical approaches are suitable for analyzing dose-response heterogeneity in cell-based assays?
- Methodology : Apply nonlinear mixed-effects modeling (NLME) to account for inter-experimental variability. Use the Akaike Information Criterion (AIC) to compare logistic vs. sigmoidal Emax models. For outliers, perform Grubbs’ test or leverage robust regression (e.g., Huber loss). Pair with cluster analysis (PCA or t-SNE) to identify subpopulations of responders .
Q. How should researchers integrate this compound into a broader theoretical framework for drug discovery?
- Methodology : Anchor studies to the "lock-and-key" or induced-fit enzyme-substrate theory. For example, if targeting inflammatory pathways, link structural motifs to NF-κB or MAPK signaling inhibition. Use systems biology models (e.g., SBML) to predict network-level effects and prioritize secondary targets for polypharmacology studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
